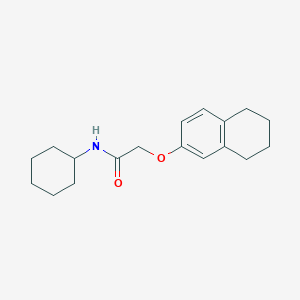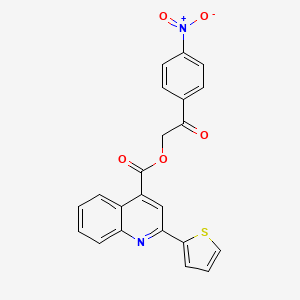
3-(Di-tert-butylphosphanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Di-tert-butylphosphanyl)benzoic acid is an organophosphorus compound that features a benzoic acid moiety substituted with a di-tert-butylphosphanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di-tert-butylphosphanyl)benzoic acid typically involves the reaction of di-tert-butylphosphine with a suitable benzoic acid derivative. One common method includes the oxidation of di-tert-butyltolylphosphines with hydrogen peroxide in acetone, followed by further oxidation with potassium permanganate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Di-tert-butylphosphanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The benzoic acid moiety can be reduced to form corresponding alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acetone.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Di-tert-butylphosphanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Di-tert-butylphosphanyl)benzoic acid involves its interaction with molecular targets through its phosphanyl and carboxyl groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the phosphanyl group can coordinate with transition metals, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butylbenzoic acid: Similar structure but lacks the phosphanyl group.
Di-tert-butylphosphinylbenzoic acids: Similar compounds with different substituents on the benzoic acid moiety.
Uniqueness
3-(Di-tert-butylphosphanyl)benzoic acid is unique due to the presence of both the phosphanyl and carboxyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H23O2P |
|---|---|
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
3-ditert-butylphosphanylbenzoic acid |
InChI |
InChI=1S/C15H23O2P/c1-14(2,3)18(15(4,5)6)12-9-7-8-11(10-12)13(16)17/h7-10H,1-6H3,(H,16,17) |
InChI-Schlüssel |
RTRJRAZYROADJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC(=C1)C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472057.png)

![4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B12472061.png)
![N-benzyl-2-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12472067.png)
![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12472075.png)
![(R)-3-Methyl-4-[4-(1-methyl-5-pyrazolyl)-8-(5-pyrazolyl)-1,7-naphthyridin-2-yl]morpholine](/img/structure/B12472077.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12472083.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472088.png)


![4-[3-(3,4-Dicyanophenoxy)-2-methylphenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12472108.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12472110.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12472118.png)

